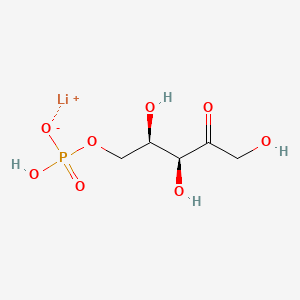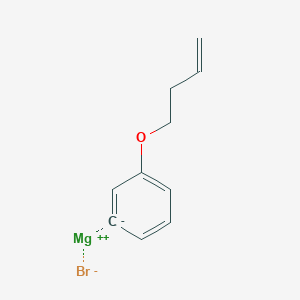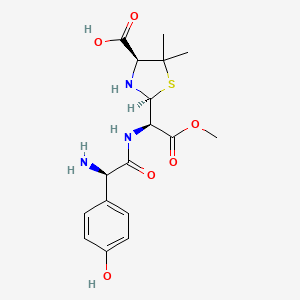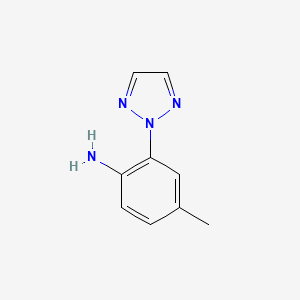
Deferasirox Impurity E
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deferasirox Impurity E is a chemical compound that is often encountered as a byproduct or impurity during the synthesis of deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions. This compound is significant in pharmaceutical quality control and regulatory compliance, as its presence and concentration need to be monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Deferasirox Impurity E can be synthesized from commercially available starting materials such as salicylic acid, salicylamide, and 4-hydrazinobenzoic acid. The synthesis involves a two-step sequence:
Formation of Salicyloyl Chloride: Salicylic acid reacts with thionyl chloride to form salicyloyl chloride.
Condensation Reaction: Salicyloyl chloride then undergoes a condensation reaction with salicylamide under dehydrating conditions to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of other impurities. The process involves precise control of temperature, pressure, and reaction time, along with the use of high-purity reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Deferasirox Impurity E undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other related compounds.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Deferasirox Impurity E has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the quality and purity of deferasirox.
Biology: Studies on its biological activity help understand the safety profile of deferasirox.
Medicine: Research on its pharmacokinetics and pharmacodynamics provides insights into the metabolism and excretion of deferasirox.
Industry: It is crucial in the pharmaceutical industry for quality control and regulatory compliance.
Mécanisme D'action
Deferasirox Impurity E, like deferasirox, is believed to act as an iron chelator. It binds to iron ions, forming a stable complex that can be excreted from the body. The molecular targets include ferric ions (Fe3+), and the pathways involved are primarily related to iron metabolism and excretion .
Comparaison Avec Des Composés Similaires
Similar Compounds
Deferasirox: The parent compound, used as an iron chelator.
Deferiprone: Another iron chelator used in similar medical conditions.
Desferrioxamine: An older iron chelator with a different mechanism of action.
Uniqueness
Deferasirox Impurity E is unique in its specific formation during the synthesis of deferasirox. Its presence and concentration are critical for the quality control of deferasirox, making it an essential compound in pharmaceutical analysis.
Propriétés
Formule moléculaire |
C42H28N6O8S |
|---|---|
Poids moléculaire |
776.8 g/mol |
Nom IUPAC |
4-[3-[5-[3-[1-(4-carboxyphenyl)-5-(2-hydroxyphenyl)-1,2,4-triazol-3-yl]-4-hydroxyphenyl]sulfanyl-2-hydroxyphenyl]-5-(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoic acid |
InChI |
InChI=1S/C42H28N6O8S/c49-33-7-3-1-5-29(33)39-43-37(45-47(39)25-13-9-23(10-14-25)41(53)54)31-21-27(17-19-35(31)51)57-28-18-20-36(52)32(22-28)38-44-40(30-6-2-4-8-34(30)50)48(46-38)26-15-11-24(12-16-26)42(55)56/h1-22,49-52H,(H,53,54)(H,55,56) |
Clé InChI |
NWETZLTWYSYMFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC(=NN2C3=CC=C(C=C3)C(=O)O)C4=C(C=CC(=C4)SC5=CC(=C(C=C5)O)C6=NN(C(=N6)C7=CC=CC=C7O)C8=CC=C(C=C8)C(=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



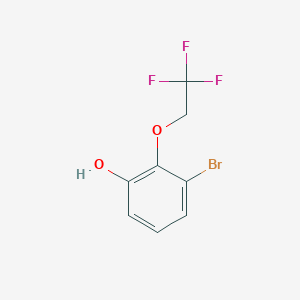
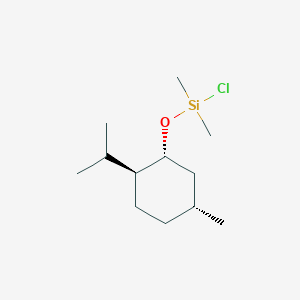

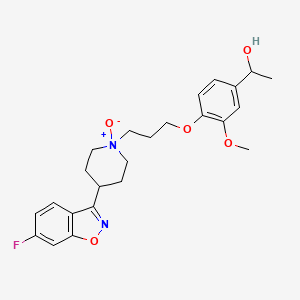
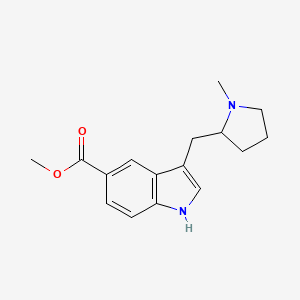
![(3R,4S)-tert-butyl 4-((R)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13433642.png)
![1,4-Dihydro-1-[2-(2-methoxyphenyl)-2-[(tetrahydro-2H-pyran-4-yl)oxy]ethyl]-alpha,alpha-dimethyl-6-(2-oxazolyl)-2,4-dioxothieno[3,2-d]pyrimidine-3(2H)-acetic Acid](/img/structure/B13433646.png)
![2-methyl-4-propyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13433650.png)
